molecular formula C14H19NO2 B1308503 Methyl 2-(1-benzylpyrrolidin-3-yl)acetate CAS No. 95274-12-7

Methyl 2-(1-benzylpyrrolidin-3-yl)acetate

Cat. No. B1308503
CAS RN: 95274-12-7
M. Wt: 233.31 g/mol
InChI Key: YYQIUMJBKYPSLC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of methyl acetate derivatives typically involves the formation of key functional groups that contribute to the compound's reactivity and potential applications. For instance, the synthesis of methyl 2-((3R,4R)-3-(naphthalen-1-yl)-4-(phenylsulfonyl)isoxazolidin-2-yl) acetate was achieved and characterized using various techniques such as XRD, FT-IR, UV–Vis, and NMR . Similarly, other derivatives, like those containing thiazolidinone moieties, were synthesized through cyclocondensation reactions . These methods could potentially be adapted for the synthesis of Methyl 2-(1-benzylpyrrolidin-3-yl)acetate.

Molecular Structure Analysis

The molecular structure of methyl acetate derivatives is often elucidated using X-ray diffraction (XRD) and spectroscopic techniques. For example, the structure of methyl (triphenylphosphoranylidene)acetate was studied to understand its isomeric forms and reactivity . The molecular and solid-state structures of other derivatives, such as those containing benzofuran or acridine moieties, were determined by X-ray diffraction and supported by NMR and mass spectroscopy . These studies provide a foundation for understanding the molecular structure of Methyl 2-(1-benzylpyrrolidin-3-yl)acetate.

Chemical Reactions Analysis

The reactivity of methyl acetate derivatives is influenced by their functional groups and molecular structure. For instance, the presence of a stabilized phosphorane group in methyl (triphenylphosphoranylidene)acetate allows it to react with active carbonyl compounds . The reactivity of the derivatives is also explored through their inhibition of enzymes such as aldose reductase, which is significant for the development of treatments for diabetic complications . These insights into the reactivity of similar compounds can be extrapolated to hypothesize the chemical reactions Methyl 2-(1-benzylpyrrolidin-3-yl)acetate might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl acetate derivatives are closely related to their molecular structure. Theoretical calculations, such as those performed using density functional theory (DFT), help to obtain detailed information about the local and global chemical activities of these compounds . Properties such as dipole moment, polarizability, and hyperpolarizability are examined to determine their non-linear optical behaviors . The crystal structures of these compounds often exhibit stabilizing interactions like π–π interactions and hydrogen bonding, which can influence their physical properties . These studies provide a framework for predicting the physical and chemical properties of Methyl 2-(1-benzylpyrrolidin-3-yl)acetate.

Scientific Research Applications

Methyl 2-((3R,4R)-3-(naphthalen-1-yl)-4-(phenylsulfonyl)isoxazolidin-2-yl)acetate A Chemical Insight

This compound was synthesized and characterized through various techniques like XRD, FT-IR, UV–Vis, and NMR. Detailed theoretical computations were carried out using the density functional theory (DFT) B3LYP method, offering insights into molecular and chemical properties, revealing its electrophilic and nucleophilic nature. The study also investigated the compound's non-linear optical behaviors, exploring its potential in optical applications (Gültekin et al., 2020).

Corrosion Inhibition Study

Exploring Corrosion Inhibitors Methyl 2-(benzamido)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetate and its Derivatives

A study focusing on the corrosion inhibition of Methyl 2-(benzamido)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetate (MBPTA) and its derivatives for mild steel in sulfuric acid solution. This research used various methods like weight loss measurements, electrochemical impedance spectroscopy (EIS), and potentiodynamic polarization, to name a few. It concluded that these compounds, especially MBTTA, are effective as mixed-type inhibitors, paving the way for their potential use in corrosion prevention (Elazhary et al., 2019).

Catalysis and Chemical Synthesis

Heterogeneous Catalysis From Homogeneous to Heterogeneous Catalysis

A transformative study detailing the fixation of palladium complexes with chiral triaza ligands on various supports like mesostructured silicates and delaminated zeolites. This fixation enhanced the catalytic activity and selectivity under heterogeneous conditions. The study highlighted the stable covalent bond between the support and the complex, allowing for the recovery and recycling of the catalysts, showcasing an advancement in catalysis methodology (Gonzalez-Arellano et al., 2005).

properties

IUPAC Name

methyl 2-(1-benzylpyrrolidin-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-17-14(16)9-13-7-8-15(11-13)10-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYQIUMJBKYPSLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CCN(C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40401592
Record name Methyl 2-(1-benzylpyrrolidin-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40401592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(1-benzylpyrrolidin-3-yl)acetate

CAS RN

95274-12-7
Record name Methyl 2-(1-benzylpyrrolidin-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40401592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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